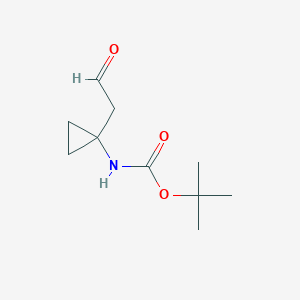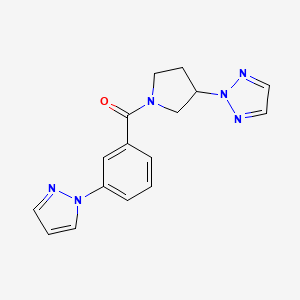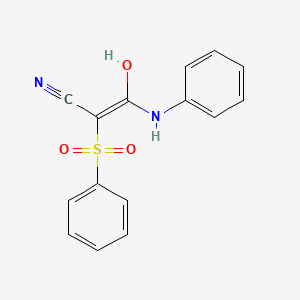
1-(4-methoxyphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazinone compounds involves multi-component condensation processes. For instance, substituted 2-aminobenzo[b]pyrans, which share structural similarities with pyrazinones, have been synthesized through three-component condensation, demonstrating a method that could potentially apply to the synthesis of our target compound (Shestopalov et al., 2003).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the compound’s characteristics. For instance, the crystal and molecular structure of compounds similar to 1-(4-methoxyphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one has been established using X-ray diffraction analysis, providing insights into the arrangement and interaction of atoms within the compound (Evecen et al., 2016).
Chemical Reactions and Properties
The chemical properties of pyrazinone derivatives, such as reactions with various chemical agents and under different conditions, are central to their chemical utility and application. The one-pot synthesis approach, as seen in derivatives of pyrazinones, showcases the compound's reactivity and potential for various chemical transformations (Jilani, 2007).
Applications De Recherche Scientifique
Synthesis and Characterization
Novel Synthetic Pathways : Researchers have developed one-pot synthesis methods for related compounds, demonstrating innovative approaches to synthesizing complex molecules. For example, a one-pot synthesis method has been utilized for creating 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, highlighting an improved alternative to traditional multi-step reactions. This method involves hydroiodic acid to effect O-demethylation, lactonization, and nitro reduction to amine, showcasing the compound's versatility in synthetic organic chemistry (Jilani, 2007).
Characterization and Structural Analysis : Another aspect of the research focuses on the structural analysis and characterization of similar compounds. For instance, substituted 2-aminobenzo[b]pyrans were synthesized and their molecular and crystal structures established by X-ray diffraction analysis, emphasizing the importance of structural understanding in the development of new compounds (Shestopalov et al., 2003).
Biological Applications
Cytotoxicity Studies : Some derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. This research illustrates the potential biomedical applications of these compounds in developing new therapeutic agents (Hassan et al., 2014).
Antimicrobial Properties : The synthesis and evaluation of antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds have been explored, with findings indicating significant activity against gram-positive bacteria. This suggests the utility of such compounds in addressing bacterial infections (Georgiadis et al., 1992).
Chemical Properties and Reactions
- Reactions with Thioureas and Thioamides : Studies have shown that reactions between aroylphenylacetylenes and thiocarbonyl compounds can produce a variety of pyrazole derivatives, providing insights into the reactivity and potential applications of these chemical frameworks in synthesizing novel compounds (Basyouni & Omar, 1974).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-[(3-nitrophenyl)methylsulfanyl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-25-16-7-5-14(6-8-16)20-10-9-19-17(18(20)22)26-12-13-3-2-4-15(11-13)21(23)24/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDMKQAHVIYDIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2498877.png)




![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2,2-trimethylcyclopropane-1-carboxamide](/img/structure/B2498885.png)

![3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2498887.png)
![2-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2498889.png)

![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2498894.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498896.png)

![5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2498900.png)